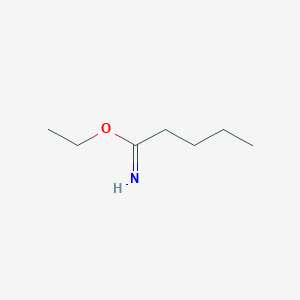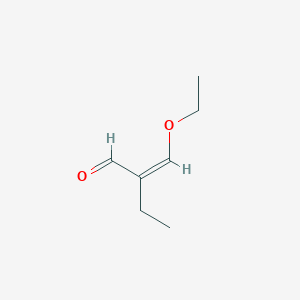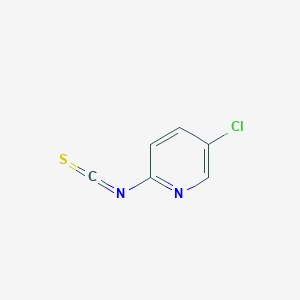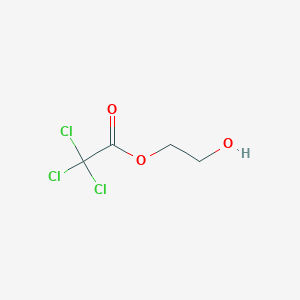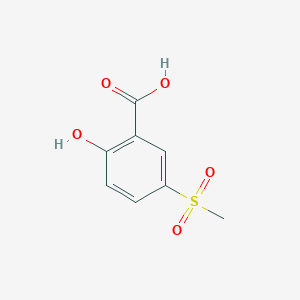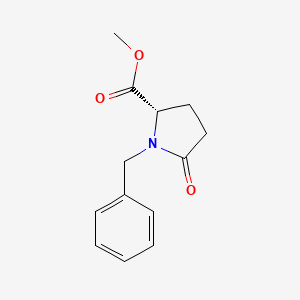
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
概要
説明
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, also known as S-MBOC, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. The compound has a molecular weight of 277.33 g/mol and a melting point of 82-84°C.
科学的研究の応用
Metal–Organic Frameworks (MOFs)
The compound (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has been utilized in the synthesis of novel metal-organic frameworks (MOFs). A study presented a multifunctional MOF containing chiral centers effectively removing anionic dye from aqueous solutions. The structure was characterized using various techniques, and the MOF demonstrated a notable adsorption effect on methyl orange, indicating its potential in dye adsorption and separation applications (Zhao et al., 2020).
Synthesis and Antimicrobial Activity
Another significant application involves the design and synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These derivatives were obtained through a series of chemical reactions and exhibited interesting antimicrobial activity against different bacterial and fungal strains, including the M. tuberculosis H37Rv strain. The study highlighted the potential of these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Antioxidant Activity
Derivatives of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate have also been synthesized and evaluated for their antioxidant activities. The study discovered potent antioxidants among the synthesized compounds, with some demonstrating higher antioxidant activity than well-known antioxidants like ascorbic acid and vitamin C (Tumosienė et al., 2019).
Neuroprotective Agents
The compound has been used to design and synthesize 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which exhibited neuroprotective activities. One of the derivatives showed higher potency than the reference compound ifenprodil and attenuated Ca2+ influx and suppressed NR2B upregulation induced by NMDA. This indicates its potential as a neuroprotective drug candidate (Zhang et al., 2019).
特性
IUPAC Name |
methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQSGNPXDLFTM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451330 | |
| Record name | (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
CAS RN |
57171-00-3 | |
| Record name | (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

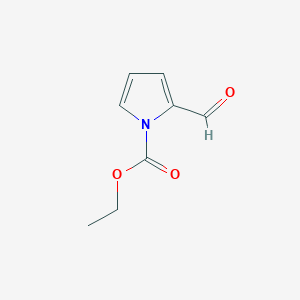

![2-Iodo-3-methoxybenzo[b]thiophene](/img/structure/B1626043.png)

![7-Ethyl-4-oxo-2-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1626045.png)
![5-Bromo-4,7-dihydro-[1,3]dioxepine](/img/structure/B1626047.png)

